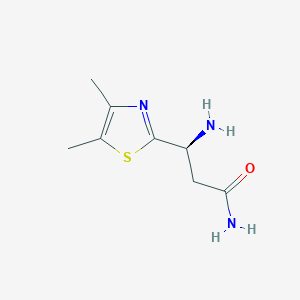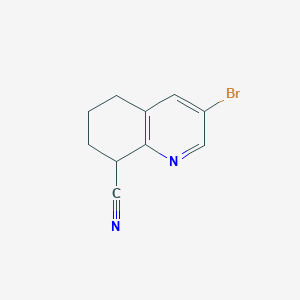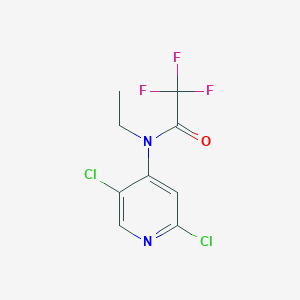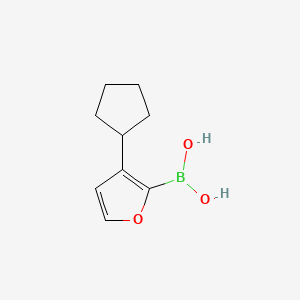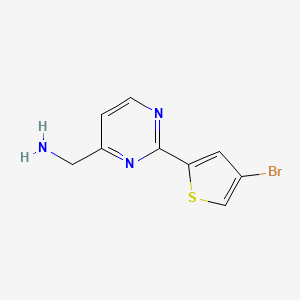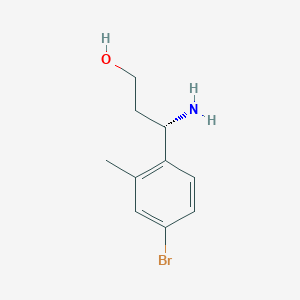
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Major Products:
Oxidation: (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-one.
Reduction: (3S)-3-Amino-3-(4-bromo-2-methylcyclohexyl)propan-1-OL.
Substitution: (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propan-1-OL.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Binding: Studied for its binding affinity to certain proteins.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine-substituted aromatic ring may enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its targets.
類似化合物との比較
- (3S)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(4-iodo-2-methylphenyl)propan-1-OL
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) on the aromatic ring can significantly influence the compound’s reactivity and binding affinity.
- Hydrophobicity: Bromine-substituted compounds tend to have higher hydrophobicity compared to their chlorine and fluorine counterparts, potentially affecting their biological activity.
- Reactivity: The reactivity of the compound in substitution reactions can vary depending on the halogen present, with iodine-substituted compounds generally being more reactive.
Conclusion
(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChIキー |
SKLUWTQERIMULU-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CCO)N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
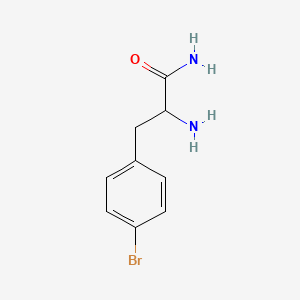
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
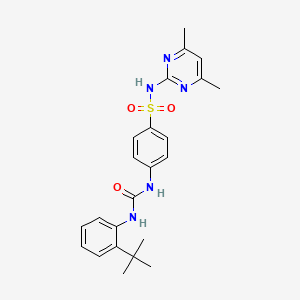
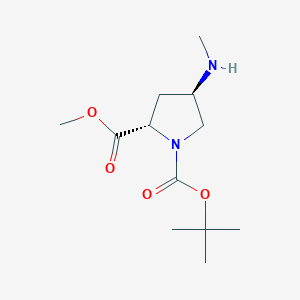
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
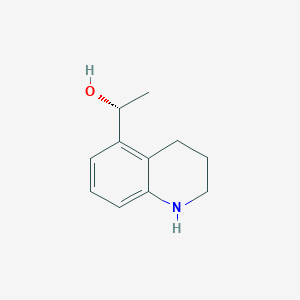
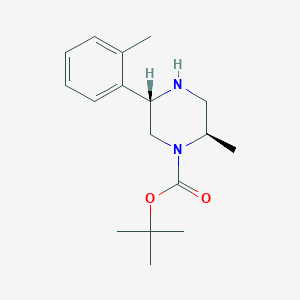
![2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
